4-(3-Ethyl-n,5-dimethylisoxazole-4-carboxamido)butanoic acid

Catalog No.
S15491405
CAS No.
M.F
C12H18N2O4
M. Wt
254.28 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-(3-Ethyl-n,5-dimethylisoxazole-4-carboxamido)but...

Product Name

4-(3-Ethyl-n,5-dimethylisoxazole-4-carboxamido)butanoic acid

IUPAC Name

4-[(3-ethyl-5-methyl-1,2-oxazole-4-carbonyl)-methylamino]butanoic acid

Molecular Formula

C12H18N2O4

Molecular Weight

254.28 g/mol

InChI

InChI=1S/C12H18N2O4/c1-4-9-11(8(2)18-13-9)12(17)14(3)7-5-6-10(15)16/h4-7H2,1-3H3,(H,15,16)

InChI Key

PTIUJKJEWYRXAT-UHFFFAOYSA-N

Canonical SMILES

CCC1=NOC(=C1C(=O)N(C)CCCC(=O)O)C

4-(3-Ethyl-n,5-dimethylisoxazole-4-carboxamido)butanoic acid is a synthetic compound characterized by its unique structure, which integrates an isoxazole moiety with a carboxamide functional group. The compound has the molecular formula C13H18N2O3C_{13}H_{18}N_{2}O_{3} and a molecular weight of approximately 250.29 g/mol. Its chemical structure features a butanoic acid backbone attached to a 3-ethyl-5-dimethylisoxazole-4-carboxamide substituent, which contributes to its potential biological activities and applications in medicinal chemistry.

Typical for carboxamides and isoxazoles. Key reactions include:

  • Hydrolysis: Under acidic or basic conditions, the carboxamide group can be hydrolyzed to yield the corresponding carboxylic acid.
  • Nucleophilic Substitution: The isoxazole ring can participate in nucleophilic substitution reactions, particularly at the carbon atom adjacent to the nitrogen atom.
  • Acylation: The amine group in the carboxamide can react with acyl chlorides or anhydrides to form new amides.

These reactions are significant for modifying the compound's structure to enhance its biological activity or optimize its pharmacological properties.

Research indicates that 4-(3-Ethyl-n,5-dimethylisoxazole-4-carboxamido)butanoic acid exhibits notable biological activities. It has been investigated for its potential as an inhibitor of histone deacetylases (HDACs), which play critical roles in gene expression and cellular regulation. Inhibition of HDACs is linked to therapeutic effects in various cancers and neurodegenerative diseases . Additionally, the compound has shown promise in modulating enzyme activity related to metabolic pathways, suggesting its utility in treating metabolic disorders.

The synthesis of 4-(3-Ethyl-n,5-dimethylisoxazole-4-carboxamido)butanoic acid can be achieved through several methods:

  • Starting Materials: The synthesis typically begins with 3-ethyl-5-dimethylisoxazole-4-carboxylic acid.
  • Amidation Reaction: This acid can be converted into the corresponding amide by reacting it with butanoic acid derivatives under coupling conditions, often utilizing reagents such as dicyclohexylcarbodiimide (DCC) or N,N'-carbonyldiimidazole (CDI).
  • Purification: The final product is purified through recrystallization or chromatography techniques to obtain high purity yields.

A representative synthetic route might involve the reaction of 3-ethyl-5-dimethylisoxazole-4-carboxylic acid with butanoyl chloride in the presence of a base such as triethylamine.

The applications of 4-(3-Ethyl-n,5-dimethylisoxazole-4-carboxamido)butanoic acid are primarily found in medicinal chemistry and pharmaceutical development:

  • Drug Development: Its potential as an HDAC inhibitor positions it as a candidate for developing therapeutic agents against cancer and other diseases linked to epigenetic regulation.
  • Biochemical Research: The compound can serve as a tool for studying histone modification processes and their implications in gene expression regulation.

Interaction studies have demonstrated that 4-(3-Ethyl-n,5-dimethylisoxazole-4-carboxamido)butanoic acid interacts with various biological targets, including enzymes involved in metabolic pathways. These studies often utilize techniques such as surface plasmon resonance (SPR) and enzyme kinetics to evaluate binding affinities and inhibition mechanisms . Furthermore, its interactions with cytochrome P450 enzymes have been assessed to understand its metabolic stability and potential drug-drug interactions .

Several compounds share structural similarities with 4-(3-Ethyl-n,5-dimethylisoxazole-4-carboxamido)butanoic acid. A comparison highlights its uniqueness:

Compound NameStructureKey Features
3,5-Dimethylisoxazole-4-carboxylic acidStructureLacks the butanoic acid moiety; primarily studied for its own biological activities.
2-(3-Ethylisoxazol-4-yl)acetic acidStructureContains an isoxazole but differs significantly in functional groups and biological activity.
N-(5-(tert-butyl)isoxazol-3-yl)-2-chloroacetamideStructureFeatures a chloroacetamide group; potential applications in different therapeutic areas.

The uniqueness of 4-(3-Ethyl-n,5-dimethylisoxazole-4-carboxamido)butanoic acid lies in its specific combination of functional groups that enhance its biological activity as an HDAC inhibitor while maintaining structural integrity conducive to further modifications.

XLogP3

0.9

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

1

Exact Mass

254.12665706 g/mol

Monoisotopic Mass

254.12665706 g/mol

Heavy Atom Count

18

Dates

Last modified: 08-11-2024

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